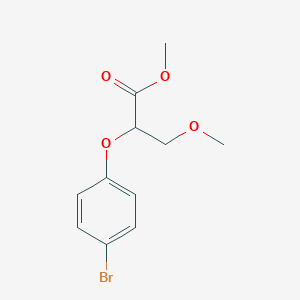
4-Cyclopropyl-6-methyl-5-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-methyl-5-pyrimidinamine is a chemical compound known for its applications in various fields, particularly in agriculture as a fungicide. It is a systemic, broad-spectrum fungicide that inhibits the biosynthesis of methionine in phytopathogenic fungi . This compound is also known by the name Cyprodinil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-methyl-5-pyrimidinamine involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-cyclopropyl-6-methylpyrimidine with aniline derivatives . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-methyl-5-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions include hydroxylated and substituted derivatives of this compound .
Scientific Research Applications
4-Cyclopropyl-6-methyl-5-pyrimidinamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on fungal growth and metabolism.
Medicine: Investigated for potential therapeutic applications due to its antifungal properties.
Industry: Widely used in agriculture as a fungicide to protect crops from fungal infections.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-methyl-5-pyrimidinamine involves the inhibition of methionine biosynthesis in fungi . This inhibition disrupts protein synthesis and cell division, leading to the death of the fungal cells . The compound targets specific enzymes involved in the methionine biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Fludioxonil: Another fungicide with a different mode of action, often used in combination with 4-Cyclopropyl-6-methyl-5-pyrimidinamine.
Thiophanate-methyl: A fungicide with a similar application but different chemical structure.
Tebuconazole: A triazole fungicide with a different mechanism of action.
Uniqueness
This compound is unique due to its specific inhibition of methionine biosynthesis, which makes it particularly effective against certain fungal pathogens . Its systemic action and broad-spectrum activity further enhance its utility in agricultural applications .
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-cyclopropyl-6-methylpyrimidin-5-amine |
InChI |
InChI=1S/C8H11N3/c1-5-7(9)8(6-2-3-6)11-4-10-5/h4,6H,2-3,9H2,1H3 |
InChI Key |
IXRHWFLCOHPBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)


![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)


![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)

![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)




